molecular formula C25H25N3O3S B10904191 Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B10904191
M. Wt: 447.6 g/mol
InChI Key: ZIEGQEVRVRUTBH-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the cyanoethyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydro-5-pyrimidinecarboxylate
  • 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one

Uniqueness

Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

ethyl 2-(1-cyanoethylsulfanyl)-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-21(18-11-7-5-8-12-18)20(17(3)27-24(22)32-16(2)15-26)23(29)28-19-13-9-6-10-14-19/h5-14,16,21,27H,4H2,1-3H3,(H,28,29)

InChI Key

ZIEGQEVRVRUTBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C)SC(C)C#N

Origin of Product

United States

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